[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-
Description
Properties
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 | |
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-27-9 | |
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Bromophenylglyoxal
The synthesis begins with 2′-bromoacetophenone (1 ), which undergoes oxidation to form 2-bromophenylglyoxal. This intermediate is generated by refluxing 1 with selenium dioxide (SeO₂) in a 1,4-dioxane/water mixture (15:1 v/v) at 135°C for 12 hours. The crude glyoxal is then directly used without purification due to its instability.
Condensation with 3,4-Diaminofurazan
The glyoxal intermediate reacts with 3,4-diaminofurazan (2 ) in a 1:1 molar ratio under acidic conditions (ethanol/acetic acid, 1:1 v/v). Refluxing for 1 hour yields 5-(2-bromophenyl)-[1,oxadiazolo[3,4-b]pyrazine (3 ) as a yellow crystalline solid in 79% yield. Characterization by ¹H NMR confirms the structure, with aromatic protons appearing as distinct doublets and triplets between δ 7.59–7.91 ppm.
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
Catalyst and Base Optimization
The bromophenyl derivative 3 undergoes Suzuki-Miyaura cross-coupling with arylboronic acids (4a–h ) to introduce diverse substituents. Screening of palladium catalysts revealed Pd(PPh₃)₄ as optimal, providing yields up to 66% when paired with K₃PO₄ in anhydrous 1,4-dioxane. Substoichiometric boronic acid (1.2 equiv) minimized side reactions, while degassing the solvent under argon prevented catalyst deactivation.
Table 1: Impact of Catalytic Conditions on Suzuki Coupling Yield
| Entry | Pd Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-dioxane/H₂O (5:1) | 16 |
| 2 | Pd(PPh₃)₄ (10 mol%) | K₂CO₃ | 1,4-dioxane/H₂O (5:1) | 45 |
| 4 | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-dioxane | 66 |
Scope of Arylboronic Acids
Electron-donating (e.g., 4-methoxyphenyl) and electron-withdrawing (e.g., 3-nitrophenyl) substituents are compatible, though sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) reduce yields. The protocol generates 5-([1,1′-biphenyl]-2-yl)-[1,oxadiazolo[3,4-b]pyrazines (5a–h ) with yields ranging from 56% to 95% after column chromatography.
Acid-Catalyzed Intramolecular Cyclization
Trifluoroacetic Acid (TFA)-Mediated Cyclization
Treatment of 5a–h with TFA at room temperature induces intramolecular electrophilic aromatic substitution, forming 9,13-dihydrodibenzo[f,h]oxadiazolo[3,4-b]quinoxalines (6a–h ). The reaction proceeds via protonation of the oxadiazole nitrogen, activating the adjacent carbon for attack by the biphenyl moiety’s ortho position.
Solubility Challenges
Compounds 6b and 6d (with methoxy and nitro groups, respectively) exhibit high solubility in TFA, necessitating direct oxidation without isolation. In contrast, fluorinated derivatives (e.g., 6g ) fail to cyclize due to the electron-withdrawing inductive effect of fluorine, which deactivates the aromatic ring toward electrophilic attack.
Oxidative Aromatization to Achieve Final Product
Oxidation with K₃Fe(CN)₆
The dihydro intermediates 6a–h are oxidized using K₃Fe(CN)₆ in an ethanol/water mixture (1:5 v/v) under basic conditions (NaOH). This step aromatizes the quinoxaline ring, yielding dibenzo[f,h]oxadiazolo[3,4-b]quinoxalines (7a–h ) with >90% purity after flash chromatography.
Mechanistic Considerations
Oxidation proceeds via a two-electron transfer mechanism, where Fe(CN)₆³⁻ abstracts hydrogens from the dihydroquinoxaline ring. The reaction is pH-dependent, requiring alkaline conditions to maintain Fe(CN)₆³⁻ solubility and prevent acid-catalyzed side reactions.
Alternative Synthetic Routes and Modifications
Thiadiazolo and Quinoxaline Analogues
Replacingoxadiazole withthiadiazole generates sulfur-containing analogues. Synthesis involves 1,2,5-thiadiazole-3,4-diamine (3 ) condensed with 2-bromophenylglyoxal, followed by Suzuki coupling. However, these derivatives exhibit reduced thermal stability compared to oxadiazolo counterparts.
Challenges and Optimization Strategies
Functional Group Tolerance
Electron-deficient aryl groups (e.g., nitro) necessitate reduced reaction temperatures during Suzuki coupling to prevent deboronation. Conversely, electron-rich substrates require longer reaction times (up to 24 hours) for complete conversion.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of [1,2,5]oxadiazoloquinoxaline compounds exhibit significant antimicrobial properties. A study demonstrated that certain substituted oxadiazoles showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticancer Properties
Several studies have reported the anticancer potential of [1,2,5]oxadiazolo[3,4-b]quinoxaline derivatives. For instance, a derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro tests showed that these compounds inhibited tumor growth in various cancer cell lines, including breast and lung cancers .
Neuroprotective Effects
Recent investigations suggest that [1,2,5]oxadiazolo[3,4-b]quinoxaline compounds may possess neuroprotective properties. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Fluorescent Materials
The unique electronic properties of [1,2,5]oxadiazolo[3,4-b]quinoxaline have led to its exploration as a component in fluorescent materials. These compounds can be integrated into polymer matrices to create sensors or light-emitting devices. Their ability to emit light upon excitation makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Conductive Polymers
In materials science, [1,2,5]oxadiazolo[3,4-b]quinoxaline derivatives have been utilized to enhance the conductivity of polymers. By incorporating these compounds into conductive polymer networks, researchers have achieved improved electrical properties suitable for electronic applications such as flexible electronics and sensors .
Environmental Science
Pesticidal Applications
The pesticidal activity of [1,2,5]oxadiazolo[3,4-b]quinoxaline derivatives has been explored for agricultural applications. Studies have indicated that these compounds can effectively control pests while exhibiting low toxicity to non-target organisms. This makes them promising candidates for developing eco-friendly pesticides .
Wastewater Treatment
Research has also highlighted the potential use of [1,2,5]oxadiazolo[3,4-b]quinoxaline in wastewater treatment processes. The compound's ability to degrade organic pollutants under UV light suggests its application in photocatalytic systems aimed at purifying contaminated water sources .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | PMC6332445 | Significant inhibition of bacterial growth; effective against S. aureus and E. coli. |
| Anticancer Properties | CTD Database | Induced apoptosis in breast and lung cancer cell lines; inhibited tumor growth in vitro. |
| Neuroprotective Effects | ResearchGate | Reduced oxidative stress; potential therapeutic effects on neurodegenerative diseases. |
| Fluorescent Materials | ChemBK | Emission properties suitable for OLEDs; integration into polymer matrices enhanced light emission. |
| Pesticidal Applications | PubChem | Effective pest control with low toxicity; potential for eco-friendly pesticides. |
| Wastewater Treatment | Chemsrc | Degradation of organic pollutants under UV light; promising for photocatalytic applications. |
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Optical Properties
The heteroatom in the diazole ring modulates conjugation and energy gaps:
| Compound | Energy Gap (eV) | Key Electronic Features |
|---|---|---|
| [1,2,5]Oxadiazolo[3,4-b]quinoxaline | ~2.0–2.4* | Reduced quinoid character due to dihydro state; moderate electron-withdrawing capacity |
| 1,2,5-Thiadiazolo[3,4-b]quinoxaline | 1.3–1.8 | Enhanced electron deficiency; stronger cross-conjugation with quinoxaline core |
| Pyrazino[2,3-g]quinoxaline | 1.5–2.0 | Increased aromaticity; tunable HOMO-LUMO gaps via substituent effects |
*Estimated based on structurally related systems .
- Oxadiazolo vs. Thiadiazolo : The sulfur atom in thiadiazolo derivatives lowers energy gaps (1.3–1.8 eV) compared to oxadiazolo analogs (~2.0–2.4 eV), enhancing their suitability for low-bandgap materials in organic electronics .
- Dihydro vs. Oxidized Forms: The dihydro state in oxadiazoloquinoxalines reduces aromaticity, increasing susceptibility to oxidation.
Reactivity and Stability
- Substitution Reactions : Selenadiazolo derivatives exhibit higher reactivity in chalcogen-exchange reactions. For example, selenadiazolo compound 13 reacts with S₂Cl₂ to form thiadiazolo 7 in 85% yield, while oxadiazolo analogs require excess reagent for complete substitution .
- Thermal Stability: Thiadiazoloquinoxalines show superior thermal stability due to stronger S–N bonds compared to O–N bonds in oxadiazolo derivatives. This property is critical for high-temperature applications in optoelectronics .
Biological Activity
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has gained attention due to its unique structural features and potential biological applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties. Its diverse biological activities make it a subject of interest in pharmacological research.
- Molecular Formula : C₈H₆N₄O
- Molecular Weight : 174.16 g/mol
- CAS Number : 126448-27-9
Synthesis
The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline typically involves:
- Nucleophilic Aromatic Substitution : This step introduces the oxadiazole moiety.
- Scholl Reaction : This reaction helps in forming the fused ring system efficiently.
Antimicrobial Activity
Research indicates that [1,2,5]Oxadiazolo[3,4-b]quinoxaline exhibits significant antimicrobial properties:
- Bacterial Activity : The compound has shown good efficacy against various bacterial strains.
- Fungal Activity : It exhibits weak antifungal potency compared to its antibacterial effects .
Anticancer Properties
Studies have demonstrated that derivatives of oxadiazole and quinoxaline compounds possess anticancer activity:
- Mechanism of Action : These compounds may inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, certain derivatives showed IC₅₀ values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil .
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Compound 3a | 2.52 | Thymidylate Synthase |
| Compound 3b | 4.38 | Thymidylate Synthase |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- It can act as a nitric oxide synthase inhibitor and has implications in various signaling pathways involving cGMP and cAMP levels in cells .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various derivatives of [1,2,5]Oxadiazolo[3,4-b]quinoxaline:
- Methodology : Disk diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of oxadiazole derivatives on human cancer cell lines:
- Findings : Compounds derived from [1,2,5]Oxadiazolo[3,4-b]quinoxaline showed selective cytotoxicity towards human leukemia HL-60 cells while sparing normal cells.
The biological activity of [1,2,5]Oxadiazolo[3,4-b]quinoxaline is attributed to its ability to interact with various molecular targets:
- Electron Transfer Processes : The unique structure allows it to function as an electron donor or acceptor.
- Signal Transduction Modulation : It influences pathways related to nitric oxide signaling and cyclic nucleotide levels in cells.
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Oxidative Cyclization | DMH, RT | 75–85 | Cost-effective, scalable |
| Microwave Synthesis | Microwave irradiation, 150°C | 80–90 | Rapid, high purity |
| Continuous Flow | EP Patent process, 80°C | >90 | High throughput, reproducibility |
Basic: What spectroscopic techniques are essential for characterizing these derivatives?
Answer:
- IR Spectroscopy : Identifies C=N stretches (1600–1650 cm⁻¹) and N-O vibrations (950–1100 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry; aromatic protons appear at δ 7.2–8.5 ppm, while oxadiazole carbons resonate at δ 150–160 ppm .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced: How can regioselectivity challenges in synthesis be addressed?
Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) direct nucleophilic attacks to specific positions, as seen in nitrofurazan displacement reactions .
- Flow chemistry : Continuous processes reduce side reactions, enhancing selectivity for 7-amino derivatives .
- Catalytic systems : Base-mediated conditions (e.g., DMF with S₂Cl₂) enable selective selenium-to-sulfur substitutions in fused heterocycles .
Advanced: How do chalcogen substitutions affect electronic properties in related polymers?
Answer:
Computational studies (DFT) reveal:
- Replacing oxygen with sulfur or selenium reduces band gaps (e.g., thiadiazolo derivatives show a 0.3 eV decrease vs. oxadiazolo), enhancing charge transport in photovoltaic materials .
- Example : [1,2,5]Thiadiazolo[3,4-g]quinoxaline-based polymers exhibit λmax shifts >50 nm in UV-Vis spectra due to extended conjugation .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Discrepancies arise from assay variability or impurities. Mitigation strategies:
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies; IC50 for cytotoxicity .
- Purity validation : HPLC (>95% purity) and elemental analysis (C, H, N ±0.3%) .
- Mechanistic studies : DNA intercalation assays (e.g., ethidium bromide displacement) clarify antitumor activity variations .
Advanced: What computational tools predict reactivity in oxadiazoloquinoxaline systems?
Answer:
- DFT modeling : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screens derivatives against targets (e.g., DNA topoisomerase II) to prioritize synthesis .
- Example : Docking scores <−8.0 kcal/mol correlate with strong DNA binding in indoloquinoxaline analogs .
Basic: What are the primary applications in material science?
Answer:
- Semiconductors : Low-bandgap polymers for organic photovoltaics (e.g., [1,2,5]thiadiazolo derivatives with Eg ≈1.5 eV) .
- Energetic materials : Nitro-functionalized derivatives exhibit high thermal stability (decomposition >250°C) and detonation velocity (~8,500 m/s) .
Advanced: What mechanisms explain NO-releasing properties in oxadiazoloquinoxalines?
Answer:
- N-O bond cleavage : Under physiological conditions, 1-oxide derivatives release NO, monitored via Griess assay .
- Structure-activity : Electron-deficient cores (e.g., 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione) enhance NO generation by 2–3 fold vs. non-oxide analogs .
Basic: What are key safety considerations during synthesis?
Answer:
- Explosivity risk : Nitro-substituted derivatives require controlled temperatures (<100°C) and inert atmospheres .
- Toxicity : Use fume hoods for S₂Cl₂ or selenium reagents; LC-MS monitors reaction byproducts .
Advanced: How to design derivatives for dual biological and material applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
